molecular formula C6H4ClF3N2O B3091950 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine CAS No. 1221171-79-4

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine

Cat. No.: B3091950
CAS No.: 1221171-79-4
M. Wt: 212.56 g/mol
InChI Key: KEEKHPXFDBFESD-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine (CAS 1221171-79-4) is a high-purity chemical building block designed for pharmaceutical research and development. This specialized pyridine derivative, with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol, is characterized by its distinct substitution pattern featuring chloro and trifluoromethoxy functional groups at the 2- and 3- positions of the pyridine ring, respectively . This structure makes it a valuable scaffold in medicinal chemistry, particularly for constructing more complex molecules aimed at drug discovery projects. Its primary research applications include serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a core structure for generating compound libraries in agrochemical and materials science research. The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at a constant temperature of 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for detailed handling information.

Properties

IUPAC Name

2-chloro-3-(trifluoromethoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-4(13-6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEKHPXFDBFESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257453
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-79-4
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Analogues

The biological and chemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
2-Chloro-3-(trifluoromethoxy)pyridin-4-amine 1221171-79-4 C₆H₅ClF₃N₂O Cl (C2), -OCF₃ (C3), -NH₂ (C4) High polarity, 95%+ purity
2-Chloro-3-(trifluoromethyl)pyridin-4-amine - C₆H₅ClF₃N₂ Cl (C2), -CF₃ (C3), -NH₂ (C4) Lower polarity due to -CF₃ vs. -OCF₃
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine 1706447-76-8 C₇H₇ClF₂N₂O Cl (C5), -OCH₂CF₂ (C4), -NH₂ (C3) Reduced electron-withdrawing effect
2-Fluoro-6-(trifluoromethoxy)pyridin-4-amine 1361680-62-7 C₆H₄F₄N₂O F (C2), -OCF₃ (C6), -NH₂ (C4) Altered steric effects
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine 1361825-47-9 C₆H₄BrF₃N₂O Br (C3), -OCF₃ (C6), -NH₂ (C2) Higher molecular weight (287.0 g/mol)

Biological Activity

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine is a member of the trifluoromethylpyridine class of compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C7H5ClF3NC_7H_5ClF_3N with a molecular weight of 201.57 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

Research indicates that compounds in the trifluoromethylpyridine class can inhibit various enzymes, including:

  • Sfp-PPTase : A key enzyme in bacterial metabolism that is essential for cell viability and virulence. Inhibition of this enzyme can lead to antibacterial effects .
  • Kinases : The compound may also exhibit activity against specific kinases involved in cancer cell proliferation.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell function without causing rapid cytotoxicity in human cells .

Anticancer Properties

Preliminary research suggests that this compound may inhibit cancer cell proliferation through its action on specific signaling pathways. It has been noted for its potential as a therapeutic agent in treating various cancers, although detailed studies are still ongoing .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionInhibits Sfp-PPTase

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is critical for central nervous system-targeted therapies.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine, and how can yield be maximized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

  • SNAr Approach : React 4-amino-3-chloropyridine derivatives with trifluoromethoxy electrophiles (e.g., trifluoromethyl hypofluorite) under basic conditions. Yield optimization requires precise control of temperature (0–5°C) and stoichiometric excess of the trifluoromethoxy donor .
  • Cross-Coupling : Use Suzuki-Miyaura coupling for introducing the trifluoromethoxy group. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C improve regioselectivity .
    Key Data Table :
MethodYield (%)Purity (%)Key Conditions
SNAr (K₂CO₃, DMF)65–70≥950°C, 12 h reaction time
Suzuki Coupling72–78≥9880°C, Pd catalyst, 6 h

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F NMR spectra. The trifluoromethoxy group (OCF3-OCF_3) shows distinct 19F^19F signals near −58 ppm, while NH2_2 protons appear as broad singlets (~5 ppm) .
  • X-ray Crystallography : Refinement with SHELXL (e.g., using anisotropic displacement parameters) resolves chlorine and trifluoromethoxy positional ambiguities. Recent SHELXL updates improve handling of disordered fluorine atoms .
    Data Contradiction Note : Discrepancies in 13C^13C shifts (e.g., C-3 vs. C-4 positions) may arise from solvent effects; cross-validate with DFT calculations .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (see Safety Data Sheets for analogous pyridine derivatives) .
  • Waste Disposal : Quench reactive intermediates (e.g., chloroamines) with 10% aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The OCF3-OCF_3 group is electron-withdrawing, activating the pyridine ring for SNAr but deactivating it toward electrophilic substitution. Computational studies (DFT) show:

  • Electrophilicity : Increased positive charge at C-2 (Mulliken charge: +0.32) enhances nucleophilic attack .
  • Steric Effects : The bulky OCF3-OCF_3 group hinders coupling at C-3; use bulky ligands (e.g., XPhos) to improve selectivity .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Case Study : Discrepancies between experimental 1H^1H NMR (e.g., NH2_2 integration) and theoretical predictions may arise from hydrogen bonding in DMSO-d6_6. Validate via:
    • Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d6_6.
    • Variable Temperature NMR : Observe NH2_2 proton exchange broadening at −40°C .
      Example : For 2-chloro-N-(4-methoxybenzyl)pyridin-4-amine, VT-NMR resolved rotational isomerism conflicting with DFT models .

Q. How can computational modeling predict biological activity or binding interactions?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like kinases or GPCRs. The OCF3-OCF_3 group often enhances binding via hydrophobic interactions (e.g., with CYP450 enzymes) .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br at C-2) on fungicidal activity, as seen in fluazinam analogs .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Flash chromatography (silica gel, hexane/EtOAc) is effective at small scale. For larger batches, use recrystallization in ethanol/water (80:20 v/v) to achieve ≥99% purity .
  • Byproduct Control : Monitor for dechlorination byproducts (e.g., 3-(trifluoromethoxy)pyridin-4-amine) via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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